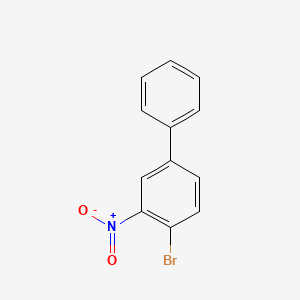

4-Bromo-3-nitrobiphenyl

Description

Structural Classification and Significance within Biphenyl (B1667301) Chemistry

4-Bromo-3-nitrobiphenyl, with the molecular formula C₁₂H₈BrNO₂, belongs to the class of substituted biphenyls. lookchem.com The core of its structure is the biphenyl framework, which consists of two phenyl rings linked by a single carbon-carbon bond. This particular molecule is further distinguished by the presence of two different substituents on one of the phenyl rings: a bromine atom at the 4-position and a nitro group (NO₂) at the 3-position. lookchem.com

The presence and positioning of these substituents are significant. Biphenyls themselves are important structural motifs in medicinal chemistry, materials science, and organic synthesis. gre.ac.ukvedantu.com The addition of halogen and nitro groups, as seen in 4-Bromo-3-nitrobiphenyl, introduces specific electronic and steric properties that can be exploited for further chemical transformations.

Overview of Functional Group Reactivity in Halogenated Nitroaromatic Systems

The chemical behavior of 4-Bromo-3-nitrobiphenyl is dictated by the interplay of its three key components: the biphenyl system, the bromine atom, and the nitro group.

Biphenyl System : The two phenyl rings are capable of participating in electrophilic aromatic substitution reactions. The existing substituents influence the position of any new incoming groups.

Bromine Atom : As a halogen, the bromine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It is also a potential leaving group in nucleophilic aromatic substitution reactions and a key reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling. utrgv.edu This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. gre.ac.ukutrgv.edu

Nitro Group : The nitro group is a strong electron-withdrawing group, which further deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. cymitquimica.com A significant reaction of the nitro group is its reduction to an amino group (-NH₂), which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. This reduction can be achieved using various reducing agents.

Research Landscape for Halogenated Nitrobiphenyls, including Positional Isomers

Halogenated nitrobiphenyls are a broad class of compounds studied for their potential applications and as intermediates in organic synthesis. Research in this area often involves the synthesis of various isomers to understand structure-activity relationships.

The synthesis of these compounds can be achieved through methods like the Ullmann reaction or, more commonly, through modern cross-coupling reactions like the Suzuki-Miyaura coupling. prepchem.comamazonaws.comprepchem.com For instance, the Suzuki-Miyaura coupling of a suitably substituted arylboronic acid with an aryl halide is a versatile method for creating the biphenyl core with desired substituents. gre.ac.ukutrgv.eduamazonaws.com

The study of positional isomers is crucial as the location of the halogen and nitro groups on the biphenyl rings dramatically affects the compound's physical and chemical properties. For example, changing the position of the nitro group relative to the bromo substituent can alter the molecule's electronic properties, reactivity, and even its crystalline structure. nih.gov There are numerous possible positional isomers for a bromo-nitrobiphenyl, each with a unique substitution pattern. For dibromobiphenyl, there are 12 possible positional isomers. vedantu.comquora.com The specific isomer, 4-Bromo-3-nitrobiphenyl, is just one of many potential arrangements, each with its own distinct chemical character.

Research on related compounds, such as 4-Bromo-4'-nitrobiphenyl, has explored their use in creating materials with specific properties, like nonlinear optical activity. nih.govacs.org The broader family of halogenated organic compounds, including polychlorinated and polybrominated biphenyls (PCBs and PBBs), has been extensively studied, often due to their environmental persistence and biological activity. researchgate.net

Below is a table summarizing some key properties of 4-Bromo-3-nitrobiphenyl and a related isomer.

| Property | 4-Bromo-3-nitrobiphenyl | 4-Bromo-4'-nitrobiphenyl |

| CAS Number | 27701-66-2 lookchem.com | 6242-98-4 nih.gov |

| Molecular Formula | C₁₂H₈BrNO₂ lookchem.com | C₁₂H₈BrNO₂ nih.gov |

| Molecular Weight | 278.10 g/mol lookchem.com | 278.10 g/mol nih.gov |

| Melting Point | 39°C lookchem.com | 94–95 °C unito.it |

| Boiling Point | 354.1°C at 760 mmHg lookchem.com | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-nitro-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO2/c13-11-7-6-10(8-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBGNJFLYDTGTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182068 | |

| Record name | 4-Bromo-3-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27701-66-2 | |

| Record name | 4-Bromo-3-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27701-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-nitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027701662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Halogenated Nitrobiphenyls Relevant to 4 Bromo 3 Nitrobiphenyl

Direct Functionalization of Biphenyl (B1667301)

The direct introduction of functional groups onto a pre-existing biphenyl backbone is a common and often straightforward approach to synthesize substituted biphenyls. Electrophilic aromatic substitution is the key reaction type employed in this strategy.

Electrophilic Aromatic Substitution for Bromonitrobiphenyl Synthesis

The synthesis of bromonitrobiphenyls through electrophilic aromatic substitution involves the sequential introduction of bromine and a nitro group onto the biphenyl ring system. The order of these steps and the reaction conditions are crucial in determining the final product's regiochemistry.

The synthesis of 4-bromo-3-nitrobiphenyl can be approached by either first brominating biphenyl and then nitrating the resulting bromobiphenyl, or vice versa.

One common method involves the nitration of a brominated precursor. For instance, the nitration of 4-bromobiphenyl (B57062) is a known transformation. askfilo.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. beyondbenign.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. organicchemistrytutor.com

Alternatively, one could consider the bromination of a nitrobiphenyl. For example, the bromination of 3-nitrobiphenyl (B1294916) would be a potential route. Electrophilic bromination is often achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, increasing the electrophilicity of one of the bromine atoms.

A study on the nitration of 4,4'-dibromobiphenyl (B48405) using fuming nitric acid in a mixture of acetic acid and acetic anhydride (B1165640) resulted in the formation of 4,4'-dibromo-2-nitrobiphenyl. amazonaws.com This highlights how the existing substituents and reaction conditions direct the position of the incoming nitro group.

| Starting Material | Reagents | Product | Reference |

| 4-Bromobiphenyl | HNO₃, H₂SO₄ | 4-Bromo-x-nitrobiphenyl | askfilo.combeyondbenign.org |

| 3-Nitrobiphenyl | Br₂, FeBr₃ | 3-Nitro-x-bromobiphenyl | |

| 4,4'-Dibromobiphenyl | Fuming HNO₃, Ac₂O, AcOH | 4,4'-Dibromo-2-nitrobiphenyl | amazonaws.com |

Table 1: Examples of Sequential Functionalization Reactions for Bromonitrobiphenyl Synthesis

The directing effects of the substituents on the biphenyl ring are a critical consideration in electrophilic aromatic substitution. The phenyl group is an ortho-, para-directing activator. pearson.compearson.com This means that in the initial functionalization of biphenyl, the electrophile will preferentially add to the ortho or para positions. For example, the nitration of biphenyl with nitric acid in aqueous sulfuric acid yields a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl. rsc.org

When a substituted biphenyl is further functionalized, the directing effects of both the existing substituent and the second phenyl ring come into play. A bromine atom is an ortho-, para-director, but it is also a deactivating group. askfilo.com The nitro group is a strong deactivating group and a meta-director. researchgate.net

In the case of nitrating 4-bromobiphenyl, the bromine at the 4-position will direct incoming electrophiles to its ortho positions (positions 3 and 5). However, the unsubstituted ring is generally more activated towards electrophilic attack than the bromine-substituted ring. askfilo.comvaia.com Therefore, nitration is expected to occur primarily on the unsubstituted ring at its ortho (2') and para (4') positions.

The regioselectivity can be influenced by various factors, including the specific reagents, solvents, and temperature. For instance, a method for the nitration of aromatic compounds using bismuth(III) nitrate (B79036) pentahydrate with magnesium sulfate (B86663) under mechanochemical conditions has been reported, showing moderate conversion for deactivated substrates like chlorobenzene (B131634) and bromobenzene (B47551) with a high para-to-ortho ratio. researchgate.net

Sequential Bromination and Nitration Strategies

Cross-Coupling Strategies for Biphenyl Core Construction

An alternative and highly versatile approach to synthesizing substituted biphenyls is through the construction of the biphenyl core itself using cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose. researchgate.netlibretexts.org

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate. libretexts.orgjmchemsci.comjmchemsci.com This reaction is renowned for its high tolerance of various functional groups, mild reaction conditions, and the commercial availability of a wide range of starting materials. scielo.br

To synthesize 4-bromo-3-nitrobiphenyl using the Suzuki-Miyaura coupling, one could couple a suitably substituted aryl halide with an appropriately functionalized arylboronic acid. Two primary retrosynthetic disconnections are possible:

Coupling of a 4-bromo-3-nitrophenyl derivative with phenylboronic acid.

Coupling of a phenyl derivative with a 4-bromo-3-nitrophenylboronic acid.

For example, the coupling of 1-bromo-4-nitrobenzene (B128438) with o-tolylzinc chloride (a related Negishi coupling) in the presence of a palladium catalyst has been used to synthesize 2-methyl-4'-nitrobiphenyl. orgsyn.org Similarly, the Suzuki coupling of 4-nitrobromobenzene with phenylboronic acid yields 4-nitrobiphenyl. researchgate.net

The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction. rsc.orgacs.orgacademie-sciences.fr For instance, polymer-supported N-heterocyclic carbene-palladium complexes have been shown to be effective and recyclable catalysts for the Suzuki-Miyaura coupling of 1-aryltriazenes with arylboronic acids, producing various substituted biphenyls, including 4-bromobiphenyl and 4'-methoxy-3-nitrobiphenyl. beilstein-journals.org

The reaction conditions can be optimized to achieve high yields. For example, the Suzuki-Miyaura coupling of aryl halides with arylboronic acids has been successfully carried out using copper(I) iodide as a catalyst in the absence of a ligand. jmchemsci.comjmchemsci.com

| Aryl Halide | Arylboronic Acid/Ester | Catalyst/Conditions | Product | Reference |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd/C, NaHCO₃ | 4-Nitrobiphenyl | researchgate.net |

| 4-Nitrobromobenzene | Phenylboronic acid | Pd catalyst | 4-Nitrobiphenyl | utrgv.edu |

| 1-Aryltriazenes | Arylboronic acids | Polymer-supported NHC-Pd complex | Substituted biphenyls | beilstein-journals.org |

| Aryl halides | Arylboronic acid | CuI/Cs₂CO₃, DMF | Biaryl compounds | jmchemsci.comjmchemsci.com |

| 4-Nitrobenzoyl chloride | 4-Bromophenylboronic acid | NHC-Pd(II) complex, KOH | 4-Bromo-4'-nitrobenzophenone | nih.gov |

Table 2: Examples of Suzuki-Miyaura Coupling Reactions for Biphenyl Synthesis

Catalytic Systems and Optimization of Reaction Conditions

Other Transition Metal-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is a dominant method, several other transition metal-catalyzed reactions are valuable for the synthesis of biphenyl derivatives.

The Heck reaction, which typically involves the palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful method for forming carbon-carbon bonds. organic-chemistry.orgmdpi.com While it is primarily used for vinylation of aryl halides, modifications of this reaction can lead to biphenyl structures. mdpi.comresearchgate.net For instance, an intramolecular Heck reaction can be a key step in the synthesis of complex polycyclic systems that contain a biphenyl moiety. rsc.org The Heck reaction is known for its high chemoselectivity and can be performed under mild conditions. mdpi.com Like the Suzuki reaction, microwave-assisted Heck reactions have been developed to accelerate the process and improve efficiency. researchgate.net

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane (organotin) reagent with an organic halide. fiveable.mewikipedia.org This method is highly versatile due to the stability of organostannanes to air and moisture and their tolerance of a wide range of functional groups. nih.govtandfonline.comlibretexts.org A variety of aryl halides, including bromides, can be used as coupling partners. libretexts.org The Stille reaction has been successfully employed in the synthesis of complex biaryl systems, including those found in natural products. nih.gov

The general mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the biaryl product. wikipedia.org Optimization of Stille couplings often involves the use of specific ligands to enhance catalyst stability and reactivity. fiveable.me

The Ullmann reaction is a classic method for synthesizing symmetrical biaryls by the copper-mediated coupling of two aryl halide molecules. vedantu.comwikipedia.org The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed to improve yields and expand the scope of the reaction. wikipedia.org For instance, the Ullmann reaction has been used to synthesize sterically hindered polychlorinated biphenyl derivatives, although yields were lower compared to the Suzuki coupling. nih.gov Intramolecular Ullmann coupling has also been utilized to synthesize disubstituted unsymmetrical biphenyls. rsc.org

Homocoupling of haloarenes, which can be considered a type of Ullmann reaction, can also be achieved using palladium catalysts. For example, a ligand-free Pd/C-catalyzed homocoupling of haloarenes in water has been reported, offering a green and sustainable method for biphenyl synthesis. researchgate.net

A more recent and innovative approach to forming C-C bonds involves the denitrative coupling of nitroarenes. nsmsi.irresearchgate.net This method is particularly attractive as it utilizes readily available and often inexpensive nitroarenes as starting materials, bypassing the need to first convert them to aryl halides. scilit.comacs.org Transition metals such as palladium, copper, and rhodium have been shown to catalyze these reactions. nsmsi.iracs.org

Palladium-catalyzed denitrative cross-coupling reactions have been developed for the synthesis of various compounds, including arylsilanes and aryl alkynes. rsc.orgrsc.org The reaction proceeds through the cleavage of the C-NO2 bond. rsc.org This methodology has shown promise for the late-stage modification of complex molecules due to the orthogonality of the C-NO2 bond reactivity compared to C-halogen bonds. scilit.comresearchgate.net Denitrative Mizoroki–Heck type reactions have also been reported, expanding the utility of this approach. rsc.org

Ullmann Coupling and Homocoupling Approaches

Alternative Synthetic Routes and Precursor Transformations

Beyond direct nitration and bromination of biphenyl, several alternative methodologies offer strategic advantages in terms of regioselectivity and precursor availability. These routes often involve the construction of the biphenyl linkage from appropriately substituted benzene (B151609) rings or the transformation of existing functional groups.

Synthesis from Nitro- and Bromo-Substituted Acetophenone (B1666503) Derivatives

One versatile approach to constructing the 4-bromo-3-nitrobiphenyl scaffold begins with substituted acetophenone derivatives. This strategy allows for the introduction of the nitro and bromo groups onto a single phenyl ring before the formation of the biphenyl bond, offering a high degree of control over the final substitution pattern.

A key precursor in this approach is 4'-bromo-3'-nitroacetophenone. The synthesis of this intermediate can be achieved through the nitration of 4'-bromoacetophenone (B126571). chemicalbook.com For instance, treating 4'-bromoacetophenone with fuming nitric acid can yield 4'-bromo-3'-nitroacetophenone. chemicalbook.com

With the substituted acetophenone in hand, the biphenyl linkage can be formed through cross-coupling reactions. The Ullmann reaction, a classic method for forming aryl-aryl bonds using a copper catalyst, has been employed for this purpose. In a relevant example, 4-bromo-3-nitroacetophenone was reacted with p-fluoroiodobenzene in an Ullmann reaction to produce 4-acetyl-4'-fluoro-2-nitrobiphenyl. prepchem.com A similar strategy could be envisioned for the synthesis of 4-bromo-3-nitrobiphenyl by coupling 4-bromo-3-nitroacetophenone with a suitable phenyl partner. Another example involves the Ullmann condensation of 4'-bromo-3'-nitroacetophenone with 4-iodoanisole (B42571) using copper powder to yield 4-acetyl-4'-methoxy-2-nitrobiphenyl. prepchem.com

The general scheme for such a synthesis is presented below:

Scheme 1: Synthesis of a Nitrobiphenyl Derivative via Ullmann Coupling

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Bromo-3-nitroacetophenone | Aryl Halide (e.g., p-fluoroiodobenzene) | Copper | Acetyl-substituted Nitrobiphenyl |

Alternatively, modern cross-coupling methods like the Suzuki-Miyaura reaction could be employed, offering milder reaction conditions and broader functional group tolerance. vanderbilt.edu In this scenario, the 4-bromo-3-nitroacetophenone would first be converted to the corresponding boronic acid or boronic ester, which would then be coupled with a bromo- or iodobenzene (B50100) derivative in the presence of a palladium catalyst. While not explicitly detailed for 4-bromo-3-nitrobiphenyl itself, the synthesis of various biphenyl derivatives from acetophenone precursors is a well-established strategy. google.com

Reductive Cyclization Approaches for Related N-Heterocycles from Nitrobiphenyls

Nitrobiphenyls, including 4-bromo-3-nitrobiphenyl, are valuable precursors for the synthesis of nitrogen-containing heterocyles, most notably carbazoles. The formation of these tricyclic systems is typically achieved through a reductive cyclization reaction, where the nitro group is reduced and subsequently cyclizes onto the adjacent phenyl ring.

A prominent method for this transformation is the Cadogan reaction, which traditionally uses trivalent phosphorus reagents, such as triethyl phosphite. researchgate.netscribd.com A widely used and practical modification of this reaction employs triphenylphosphine (B44618) (PPh₃) to mediate the reductive cyclization of 2-nitrobiphenyls. nih.govacs.orgresearchgate.net This method is advantageous as it often proceeds under neutral conditions and tolerates a variety of functional groups. nih.gov The reaction involves the deoxygenation of the nitro group by triphenylphosphine, leading to a reactive nitrene intermediate which then undergoes intramolecular C-H insertion to form the carbazole (B46965) ring. researchgate.net

The general transformation is depicted in the following scheme:

Scheme 2: Reductive Cyclization of a 2-Nitrobiphenyl to a Carbazole

| Starting Material | Reagent | Product |

| 2-Nitrobiphenyl Derivative | Triphenylphosphine (PPh₃) | Substituted Carbazole |

The efficiency of the triphenylphosphine-mediated cyclization can be influenced by the reaction temperature, with higher-boiling solvents often providing better yields. nih.govacs.org This methodology has been successfully applied to a wide range of substituted 2-nitrobiphenyls to produce the corresponding carbazoles. nih.govresearchgate.net

This reductive cyclization is a key step in the synthesis of many biologically active carbazole alkaloids and functional materials. nih.gov The Cadogan-Sundberg indole (B1671886) synthesis is a related and powerful method for generating indole and carbazole structures from nitroarenes. researchgate.netrsc.org

Other reductive cyclization strategies have also been developed, including those that are catalyzed by transition metals like palladium in the presence of a reducing agent such as carbon monoxide or a CO surrogate. unimi.it These catalytic methods offer an alternative to the stoichiometric use of phosphine (B1218219) reagents. unimi.it

Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Nitrobiphenyl

Substitution Reactions

The presence of both a halogen and a nitro group on one of the phenyl rings of 4-bromo-3-nitrobiphenyl makes it a versatile substrate for substitution reactions. These reactions can occur at either the bromine- or nitro-substituted positions, depending on the reaction conditions and the nature of the attacking reagent.

The bromine atom in 4-bromo-3-nitrobiphenyl can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity is enhanced by the presence of the electron-withdrawing nitro group, which is ortho to the bromine atom. The nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org For a nucleophilic aromatic substitution to occur, the presence of an electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group is crucial. libretexts.org This positioning allows for the delocalization and stabilization of the negative charge of the intermediate complex. libretexts.org

Kinetic studies on related compounds, such as the piperidinodebromination of 4′-substituted 3-bromo-4-nitrobiphenyls, have provided insights into the electronic effects governing these reactions. rsc.org In these studies, the reaction rates were found to be influenced by the nature of the substituent on the second phenyl ring, with the kinetic data being well-correlated by the Hammett relationship. rsc.org This indicates that the electronic effects of the substituents are transmitted across the biphenyl (B1667301) system, affecting the reactivity at the bromine-bearing ring. rsc.org

Kinetic studies on the piperidinodebromination of a series of 4′-substituted 3-bromo-4-nitrobiphenyls in methanol (B129727) have demonstrated the influence of substituents on the reaction rate. rsc.org The rates of these reactions were measured at different temperatures to understand the thermodynamics of the process. rsc.org The data from these studies were successfully correlated using a modified Hammett relationship, which takes into account the electronic effects of the substituents. rsc.org Specifically, for strongly electron-withdrawing 4'-substituents like MeCO, MeSO₂, and NO₂, a modified relationship was used to achieve a satisfactory correlation. rsc.org These findings highlight the transmission of electronic effects from one phenyl ring to the other, impacting the rate of nucleophilic substitution at the bromine position. rsc.org

A comparison with the same reaction on the corresponding 3′- and 4′-substituted 3-nitro-4-bromobiphenyls has also been made, providing a broader understanding of substituent effects in the biphenyl series. rsc.org The differences in reactivity underscore the importance of the relative positions of the nitro and bromo groups and the substituent on the second ring.

Table 1: Kinetic Data for Piperidinodebromination of 4′-Substituted 3-bromo-4-nitrobiphenyls This table is representative and based on the types of data collected in such studies.

| 4'-Substituent | Rate Constant (k) at T1 | Rate Constant (k) at T2 | Rate Constant (k) at T3 | Activation Energy (Ea) |

|---|---|---|---|---|

| H | Value | Value | Value | Value |

| CH₃ | Value | Value | Value | Value |

| OCH₃ | Value | Value | Value | Value |

| Cl | Value | Value | Value | Value |

| NO₂ | Value | Value | Value | Value |

Nucleophilic Aromatic Substitution at the Bromine Position

Reduction Reactions of the Nitro Group to Amino Functionality

The nitro group of 4-bromo-3-nitrobiphenyl can be readily reduced to an amino group (NH₂), a common and synthetically useful transformation. rsc.org This conversion dramatically alters the electronic properties of the substituent, changing it from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This transformation opens up new avenues for further functionalization of the aromatic ring. The reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction. masterorganicchemistry.com

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. masterorganicchemistry.com This technique typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel, often supported on a high-surface-area material like activated carbon (Pd/C). masterorganicchemistry.comgoogle.com The reaction is generally carried out under mild conditions and is known for its high efficiency and chemoselectivity, often leaving other functional groups like halogens intact. masterorganicchemistry.com For the reduction of 4-bromo-3-nitrobiphenyl, palladium-on-carbon (Pd/C) is a suitable catalyst. rsc.org The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the reduction takes place. masterorganicchemistry.com

Table 2: Catalytic Hydrogenation of 4-Bromo-3-nitrobiphenyl

| Catalyst | Reagent | Product |

|---|---|---|

| Palladium-on-Carbon (Pd/C) | Hydrogen Gas (H₂) | 4-Bromo-3-aminobiphenyl |

Chemical reducing agents offer an alternative to catalytic hydrogenation for the conversion of nitro groups to amines. masterorganicchemistry.com A classic and effective method involves the use of metals in the presence of an acid, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) is a common and mild reagent used for this purpose. rsc.orgresearchgate.net The reaction is typically carried out in a suitable solvent, and the tin(II) chloride is oxidized to tin(IV) during the course of the reaction. researchgate.net This method is particularly useful when catalytic hydrogenation might be problematic due to the presence of other reducible functional groups or when specific reaction conditions are required. researchgate.net

Table 3: Chemical Reduction of 4-Bromo-3-nitrobiphenyl

| Reducing Agent | Solvent/Acid | Product |

|---|---|---|

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | 4-Bromo-3-aminobiphenyl |

Catalytic Hydrogenation Methods (e.g., Palladium-on-Carbon)

Further Cross-Coupling Reactivity and Derivatization

The presence of both a bromo and a nitro group on the biphenyl scaffold of 4-bromo-3-nitrobiphenyl allows for a diverse range of chemical transformations. These functional groups can be targeted selectively or sequentially to construct more complex molecular architectures.

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions

The aryl bromide moiety in 4-bromo-3-nitrobiphenyl is a key functional group for participating in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

Palladium-catalyzed cross-coupling reactions are particularly effective for aryl bromides. orgsyn.org In many instances, nickel-phosphine and palladium-phosphine complexes can be used interchangeably. orgsyn.org However, for sterically hindered aryl reagents, nickel catalysts often provide higher product yields. orgsyn.org The choice of the metal counterion in the organometallic reagent is also critical, with zinc being a satisfactory metal due to high product yields and chemoselectivity. orgsyn.org

The Suzuki-Miyaura coupling, which pairs an aryl halide with an organoboron compound, is a widely used method for creating biaryl linkages. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl. rsc.org While aryl bromides are commonly used, they often require activation by an electron-withdrawing group for successful palladium-catalyzed coupling. orgsyn.org The nitro group in 4-bromo-3-nitrobiphenyl serves as such an activating group. google.com

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, producing arylamines. This reaction is also amenable to the aryl bromide functionality. Copper-catalyzed amination reactions have also been developed, and they are generally effective for aryl bromides and iodides, while aryl chlorides are often inert. encyclopedia.pubmdpi.com

The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, is another important transformation. Palladium/copper-catalyzed Sonogashira couplings are a reliable method for accessing aryl alkynes. acs.org

The reactivity of the aryl bromide can be influenced by the other substituents on the biphenyl ring. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to oxidative addition to a low-valent transition metal catalyst, which is often the rate-determining step in the catalytic cycle.

Interactive Data Table: Cross-Coupling Reactions of Aryl Bromides

| Coupling Reaction | Catalyst/Reagents | Product Type | Key Findings |

| Suzuki-Miyaura | Pd complexes, organoboron compounds | Biaryls | Aryl bromides are effective substrates, often activated by electron-withdrawing groups. orgsyn.orgrsc.org |

| Buchwald-Hartwig | Pd complexes, amines | Arylamines | Forms C-N bonds. acs.org |

| Sonogashira | Pd/Cu complexes, terminal alkynes | Aryl alkynes | Reliable method for synthesizing aryl alkynes. acs.org |

| Kumada-Tamao-Corriu | Ni or Pd complexes, Grignard reagents | Biaryls | Nickel catalysts can be more effective for sterically hindered substrates. researchgate.net |

| Copper-Catalyzed Amination | Cu complexes, amines | Arylamines | Effective for aryl bromides and iodides. encyclopedia.pubmdpi.com |

Sequential Functionalization Strategies

The differential reactivity of the functional groups in 4-bromo-3-nitrobiphenyl allows for sequential functionalization, a powerful strategy for building molecular complexity. For instance, the aryl bromide can be selectively reacted via a cross-coupling reaction, leaving the nitro group intact for subsequent transformations.

A common sequence involves an initial Suzuki-Miyaura coupling to introduce a new aryl group at the 4-position. The resulting nitrobiphenyl derivative can then undergo reduction of the nitro group to an amine. This amino group can then be further functionalized, for example, through acylation, alkylation, or conversion to other functional groups via diazotization. rsc.org

Alternatively, the nitro group can be the first site of reaction. Reduction of the nitro group to an amine provides an amino-bromo-biphenyl intermediate. The amino group can direct subsequent electrophilic substitution reactions or be used in further coupling reactions. The remaining bromine atom can then be subjected to a cross-coupling reaction.

The synthesis of functionalized arylaziridines has been demonstrated using a Suzuki-Miyaura protocol starting from bromoarylaziridines and various boronic acids. mdpi.com This highlights the possibility of having a pre-existing functional group on the biphenyl scaffold before performing the cross-coupling at the bromide position.

Reductive cyclization of nitrobiphenyls can lead to the formation of carbazoles, which are important heterocyclic motifs. researchgate.net This transformation can be achieved using various reducing agents in the presence of a catalyst.

Mechanistic Investigations of 4-Bromo-3-nitrobiphenyl and Analogues

Understanding the reaction mechanisms of transformations involving 4-bromo-3-nitrobiphenyl and its analogues is crucial for optimizing reaction conditions and designing new synthetic methodologies.

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations

The catalytic cycles of transition metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have been extensively studied. For palladium-catalyzed reactions, the generally accepted mechanism involves a series of steps:

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent transition metal complex, often Pd(0), to form a Pd(II) intermediate (Ar-Pd-X). acs.org

Transmetalation (for Suzuki-Miyaura): In the Suzuki-Miyaura coupling, the organoboron reagent transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-Ar').

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species. acs.org

In the case of copper-catalyzed reactions, the mechanism can be more complex and is still a subject of investigation. Both radical (single-electron transfer, SET) and ionic (oxidative addition/reductive elimination) pathways have been proposed for Cu-catalyzed C-N cross-coupling. mdpi.com An alternative mechanism involves the nucleophilic aromatic substitution of the halogen within a π-complex formed between the copper-ligand and the aryl halide. mdpi.com

For cobalt-catalyzed Suzuki-Miyaura cross-coupling, a proposed catalytic cycle involves Co(I) complexes that can exist in different spin states depending on the coordinated ligands.

Identification and Role of Reaction Intermediates

The identification of reaction intermediates is key to understanding reaction mechanisms. In electrophilic aromatic substitution reactions, such as nitration, the formation of a Wheland intermediate (an arenium ion or σ-complex) is a critical step. canterbury.ac.nz This intermediate is formed by the attack of the electrophile on the aromatic ring. In the case of ipso-substitution, where the electrophile attacks a position already bearing a substituent, the resulting Wheland intermediate can be captured by a nucleophile or undergo rearrangement. canterbury.ac.nz

In transition metal-catalyzed reactions, the intermediates are often organometallic complexes. For example, in palladium-catalyzed reactions, the aryl-Pd(II)-halide species formed after oxidative addition is a key intermediate. acs.org In some cases, these intermediates can be isolated and characterized, providing direct evidence for the proposed catalytic cycle.

The reduction of nitroarenes can proceed through nitroso and nitrene-type species. acs.org These intermediates can sometimes be trapped or lead to side reactions, which can be a challenge in developing efficient catalytic transformations. acs.org

Influence of Electronic and Steric Effects on Reaction Mechanisms

Both electronic and steric effects play a significant role in the reactivity of 4-bromo-3-nitrobiphenyl and its analogues.

Electronic Effects: The nitro group is a strong electron-withdrawing group, which has a profound influence on the reactivity of the molecule. It activates the aryl bromide towards nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions. google.com Conversely, electron-donating groups on the biphenyl system would be expected to decrease the rate of these reactions. The electronic nature of substituents also influences the stability of reaction intermediates. For example, electron-withdrawing groups can stabilize the negative charge in the transition state of nucleophilic aromatic substitution.

In a study on the piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls, the kinetic data were correlated using a modified Hammett relationship, demonstrating the influence of the electronic properties of the substituent on the 4'-position. rsc.org

Steric Effects: Steric hindrance can significantly impact reaction rates and, in some cases, even prevent a reaction from occurring. In cross-coupling reactions, bulky substituents near the reaction center can hinder the approach of the catalyst and the coupling partner, leading to lower yields. rsc.org For example, the presence of ortho-substituents can significantly reduce the rate of substitution.

The position of substituents on the biphenyl rings is also crucial. For instance, steric interactions between a 2-methyl group and the adjacent phenyl ring can affect the delocalization of electrons in radical intermediates. canterbury.ac.nz

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

As of the latest literature review, specific experimental ¹H NMR data for 4-Bromo-3-nitrobiphenyl has not been reported. The synthesis of related biaryl derivatives, such as 4-bromo-3-nitrobiphenyl, can be achieved through methods like the Suzuki-Miyaura cross-coupling reaction, but the detailed spectral characterization of this specific isomer is not currently available in published literature.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

|---|---|---|---|---|

| No experimental data available in the reviewed literature. |

Similar to the proton NMR data, specific experimental ¹³C NMR spectral data for 4-Bromo-3-nitrobiphenyl is not available in the current scientific literature. While this technique is essential for confirming the carbon skeleton of the molecule, such studies have not yet been published for this particular isomer.

| Carbon | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| No experimental data available in the reviewed literature. |

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Bromo-3-nitrobiphenyl, characteristic absorption bands for the nitro group (NO₂) and the carbon-bromine (C-Br) bond, as well as aromatic C-H and C=C stretching vibrations, would be expected. However, a specific experimental IR spectrum for 4-Bromo-3-nitrobiphenyl has not been documented in the reviewed sources.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak |

| Aromatic C=C Stretch | ~1600, ~1475 | Medium-Weak |

| Asymmetric NO₂ Stretch | ~1550-1515 | Strong |

| Symmetric NO₂ Stretch | ~1355-1335 | Strong |

| C-Br Stretch | ~680-515 | Strong-Medium |

| Note: This table represents expected values. No experimental spectrum is available in the reviewed literature. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.

While experimental mass spectra for 4-Bromo-3-nitrobiphenyl are not published, predicted Collision Cross Section (CCS) values have been calculated. uni.lu The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. The predicted values for various adducts of 4-Bromo-3-nitrobiphenyl (C₁₂H₈BrNO₂) are presented below. uni.lu The monoisotopic mass of the compound is 276.97385 Da. uni.lu

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 277.98113 | 153.7 |

| [M+Na]⁺ | 299.96307 | 164.2 |

| [M-H]⁻ | 275.96657 | 163.1 |

| [M+NH₄]⁺ | 295.00767 | 172.5 |

| [M+K]⁺ | 315.93701 | 149.0 |

| [M]⁺ | 276.97330 | 171.1 |

| [M]⁻ | 276.97440 | 171.1 |

Data sourced from computational predictions using CCSbase. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For conjugated aromatic systems like 4-Bromo-3-nitrobiphenyl, characteristic π → π* transitions are expected. However, no specific experimental UV-Vis absorption data for this compound has been reported in the scientific literature.

| Transition | λmax (nm) | Molar Absorptivity (ε) | Solvent |

|---|---|---|---|

| No experimental data available in the reviewed literature. |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions. A search of the scientific literature and crystallographic databases did not yield any results for the single-crystal X-ray structure of 4-Bromo-3-nitrobiphenyl. Therefore, detailed information on its solid-state packing, dihedral angle between the phenyl rings, and specific intermolecular interactions is currently unknown.

| Parameter | Value |

|---|---|

| Crystal System | No experimental data available in the reviewed literature. |

| Space Group | |

| Unit Cell Dimensions | |

| Volume (V) | |

| Z | |

| Density (calculated) | |

| Dihedral Angle | |

| R-factor |

Crystal System and Space Group Analysis

Detailed experimental data from single-crystal X-ray diffraction for 4-Bromo-3-nitrobiphenyl, which would definitively establish its crystal system and space group, is not extensively available in the public domain. The compound has been synthesized and isolated as colorless crystals with a melting point of 84–85 °C. oup.com

To infer the likely crystallographic properties of 4-Bromo-3-nitrobiphenyl, an examination of its isomers and structurally similar compounds is instructive. For instance, the isomer 4-bromo-4'-nitrobiphenyl is known to crystallize in the monoclinic system with the polar space group P2₁ iucr.orgresearchgate.net. Another related compound, 4,4'-Dibromo-2-nitrobiphenyl , adopts an orthorhombic crystal system with the space group Pbcn oup.commatrix-fine-chemicals.com. The compound 4-Methoxy-3-nitrobiphenyl also crystallizes in an orthorhombic system, but with the space group Pbca uni.lu. This diversity among related molecules underscores that the precise substitution pattern is a critical determinant of the resulting crystal lattice. It is therefore plausible that 4-Bromo-3-nitrobiphenyl would crystallize in a low-symmetry system such as monoclinic or orthorhombic, which is common for substituted biphenyls.

Table 1: Crystal System and Space Group of Related Biphenyl (B1667301) Compounds

| Compound Name | Crystal System | Space Group |

|---|---|---|

| 4-bromo-4'-nitrobiphenyl | Monoclinic | P2₁ iucr.orgresearchgate.net |

| 4,4'-Dibromo-2-nitrobiphenyl | Orthorhombic | Pbcn oup.commatrix-fine-chemicals.com |

Molecular Conformation and Dihedral Angle Investigations

The conformation of biphenyl derivatives is largely defined by the dihedral angle between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho-substituents, which favors a twisted conformation, and π-conjugation, which favors planarity.

Table 2: Dihedral Angles in Related Biphenyl Compounds

| Compound Name | Dihedral Angle Between Phenyl Rings |

|---|---|

| 4-bromo-4'-nitrodiphenyl | 35° bath.ac.uk |

| 4,4'-Dibromo-2-nitrobiphenyl | 55.34° oup.com |

| 4-Methoxy-3-nitrobiphenyl | 36.69° uni.lu |

Intermolecular Interactions and Crystal Packing Motifs

The supramolecular assembly in the solid state is dictated by a variety of intermolecular interactions. For 4-Bromo-3-nitrobiphenyl, the presence of the nitro group and the bromine atom are expected to be the primary drivers of crystal packing.

Weak intermolecular interactions, such as C-H···O hydrogen bonds, are known to be pivotal in governing the extended supramolecular assembly of nitro-containing aromatic compounds researchgate.netcam.ac.uk. In the crystal structure of 4,4'-Dibromo-2-nitrobiphenyl , the packing is stabilized by intermolecular C—H···Br and C—H···O interactions, which link the molecules into one-dimensional chains oup.com. Similarly, the analysis of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine reveals a three-dimensional network formed by extensive π–π stacking interactions and C—H···O interactions researchgate.netnih.gov.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of molecules. For 4-bromo-3-nitrobiphenyl, these calculations help in understanding its geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its balance of accuracy and computational cost. uwa.edu.au DFT methods, particularly using hybrid functionals like B3LYP, are widely employed to optimize the geometry of substituted biphenyls and calculate their electronic properties. researchgate.netinpressco.com Geometry optimization aims to find the lowest energy conformation of the molecule. rsc.orgresearchgate.net For substituted biphenyls, a key geometric parameter is the dihedral angle between the two phenyl rings, which is influenced by the nature and position of the substituents. dntb.gov.ua

DFT calculations provide valuable information about electronic properties such as ionization potential, electron affinity, and dipole moment. researchgate.netresearchgate.net The presence of the electron-withdrawing nitro group (-NO2) and the halogen bromine (-Br) atom significantly influences the electronic distribution within the 4-bromo-3-nitrobiphenyl molecule. These calculations are often performed with basis sets like 6-311G(d,p) or similar, which provide a good description of the electronic structure. researchgate.netscivisionpub.com

Hartree-Fock (HF) Methods in Structural Analysis

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used for structural analysis. wu.ac.th While generally less accurate than DFT for many properties due to the neglect of electron correlation, HF is still valuable for providing a qualitative understanding of molecular structure and orbitals. ajchem-a.com In some cases, HF calculations are used as a starting point for more advanced computational methods. wu.ac.th For molecules like 4-bromo-3-nitrobiphenyl, HF methods can be used to calculate initial geometries and molecular orbitals, which can then be refined using DFT or other higher-level theories. wu.ac.thajchem-a.com

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand the behavior of molecules upon interaction with light, such as in absorption and emission processes, the study of electronically excited states is necessary. rsc.orgnih.gov Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of excited states. researchgate.netnih.govq-chem.com It allows for the prediction of electronic transition energies, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. rsc.orgtandfonline.com For 4-bromo-3-nitrobiphenyl, TD-DFT calculations can elucidate the nature of its electronic transitions, identifying them as, for example, π-π* or n-π* transitions, and can help in understanding its photophysical properties. nih.govscm.com

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Various theoretical descriptors derived from computational studies provide a quantitative measure of this reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. scivisionpub.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. inpressco.comresearchgate.net

For 4-bromo-3-nitrobiphenyl, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the bromine atom can influence both HOMO and LUMO energies. researchgate.netmdpi.com DFT calculations are commonly used to determine the energies of these frontier orbitals and the resulting energy gap. scivisionpub.comnih.gov

| Computational Parameter | Description | Significance for 4-Bromo-3-nitrobiphenyl |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher reactivity and lower kinetic stability. The nitro group likely contributes to a smaller gap. |

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. scivisionpub.com They are useful for predicting the sites of electrophilic and nucleophilic attack. tandfonline.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack. scivisionpub.comnih.gov

For 4-bromo-3-nitrobiphenyl, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making this region a likely site for interaction with electrophiles. scivisionpub.comtandfonline.com The area around the hydrogen atoms of the phenyl rings would exhibit a positive potential. Understanding the MEP is crucial for predicting intermolecular interactions and the reactivity of the molecule in various chemical environments. tandfonline.com

| MEP Region | Color Code | Predicted Reactivity | Likely Location on 4-Bromo-3-nitrobiphenyl |

| Negative Potential | Red | Susceptible to electrophilic attack | Around the oxygen atoms of the nitro group |

| Positive Potential | Blue | Susceptible to nucleophilic attack | Around the hydrogen atoms of the phenyl rings |

| Neutral Potential | Green | Less likely to be a primary site of interaction | Carbon skeleton |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. This method provides valuable insights into the electronic structure, charge distribution, and intramolecular interactions within a molecule.

For a molecule like 4-bromo-3-nitrobiphenyl, NBO analysis would be crucial in quantifying the electronic effects of the bromo and nitro substituents on the biphenyl (B1667301) system. The analysis can elucidate the nature of the C-Br and C-N bonds, detailing their polarity and hybridization. Furthermore, it can reveal hyperconjugative interactions, which are key to understanding molecular stability. These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In 4-bromo-3-nitrobiphenyl, significant interactions would be expected between the lone pairs of the oxygen atoms in the nitro group and the π* anti-bonding orbitals of the aromatic ring, as well as between the π orbitals of the phenyl rings themselves.

Studies on related molecules, such as 4-methoxy-4'-nitrobiphenyl, have utilized NBO analysis to explain charge transfer phenomena and intramolecular interactions. wisc.eduwu.ac.thwu.ac.thijcrt.org For instance, the stabilization energy E(2) associated with these interactions can be calculated to quantify their strength. A hypothetical NBO analysis for 4-bromo-3-nitrobiphenyl would likely reveal strong donor-acceptor interactions, with the nitro group acting as a powerful electron-withdrawing group and the bromine atom also influencing the electronic landscape through its inductive and resonance effects.

A representative table of NBO analysis for a substituted biphenyl is shown below to illustrate the type of data generated.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O1 | π(N1-O2) | 45.8 |

| π(C1-C2) | π(C3-C4) | 20.1 |

| π(C8-C9) | π*(C10-C11) | 18.5 |

| Note: This table is illustrative and does not represent actual data for 4-bromo-3-nitrobiphenyl. |

Computational Prediction of Chemical Reactivity Parameters

The reactivity of a molecule can be predicted and rationalized using global reactivity descriptors derived from conceptual Density Functional Theory (DFT). These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Energy (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer. It is calculated as η = (I - A) / 2. A smaller HOMO-LUMO gap generally implies lower hardness and higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

For 4-bromo-3-nitrobiphenyl, the electron-withdrawing nitro group is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted biphenyl. This would lead to a high ionization energy and a high electron affinity, making the molecule a good electron acceptor. The HOMO-LUMO gap would be a critical indicator of its kinetic stability and reactivity. Computational studies on other substituted biphenyls have shown how different functional groups modulate these parameters and, consequently, the molecule's reactivity. researchgate.netscivisionpub.com

Fukui Functions provide more detailed, atom-specific reactivity information. They indicate which sites in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For 4-bromo-3-nitrobiphenyl, the Fukui functions would likely highlight the carbon atom attached to the nitro group and other positions on the aromatic rings as being particularly reactive.

A hypothetical table of reactivity parameters is presented below.

| Parameter | Value (eV) |

| EHOMO | -8.2 |

| ELUMO | -3.5 |

| Ionization Energy (I) | 8.2 |

| Electron Affinity (A) | 3.5 |

| HOMO-LUMO Gap | 4.7 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.42 |

| Note: This table is illustrative and does not represent actual data for 4-bromo-3-nitrobiphenyl. |

Solvent Effects in Computational Modeling (e.g., Polarizable Continuum Model (PCM))

Chemical reactions and properties are often significantly influenced by the solvent. Computational models can account for these effects, and one of the most widely used methods is the Polarizable Continuum Model (PCM). dnu.dp.uarsc.orgresearchgate.netmdpi.comacs.org In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. The model calculates the electrostatic interactions between the solute and the polarized solvent.

For a polar molecule like 4-bromo-3-nitrobiphenyl, the choice of solvent would be expected to have a considerable impact on its properties, such as its dipole moment and the energies of its molecular orbitals. In a polar solvent, the dipole moment of the molecule would likely be enhanced due to stabilization by the solvent's dielectric field. This, in turn, can affect the HOMO-LUMO gap and the calculated reactivity parameters.

Computational studies on nitroaromatic compounds have demonstrated the importance of including solvent effects to obtain results that correlate well with experimental observations. dnu.dp.uamdpi.com For example, the calculation of absorption spectra and reaction barriers can be significantly improved by employing PCM. rsc.orgacs.org When modeling 4-bromo-3-nitrobhenyl, using PCM with solvents of varying polarity (e.g., heptane, ethanol (B145695), water) would provide a comprehensive picture of its behavior in different chemical environments.

Non-Linear Optical (NLO) Properties from Computational Data

Molecules with a significant intramolecular charge transfer character, typically those with strong electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics, including frequency conversion and optical switching. The biphenyl scaffold is a common component in NLO materials. nih.gov

The key NLO property is the first hyperpolarizability (β), which can be calculated using quantum chemical methods. A large β value is indicative of a strong NLO response. For a molecule to have a significant β, it must have a low HOMO-LUMO gap and a large change in dipole moment upon electronic excitation.

While 4-bromo-3-nitrobiphenyl itself is not a classic donor-acceptor NLO chromophore (as both the bromo and nitro groups are electron-withdrawing), computational analysis of its NLO properties would still be of interest. The presence of the nitro group, a very strong acceptor, could lead to some NLO character. Studies on other substituted biphenyls, such as those with amino and nitro groups, have shown that the relative positions of the substituents and the torsion angle between the phenyl rings are critical in determining the magnitude of the NLO response. researchgate.netscispace.comresearchgate.net

Computational screening allows for the theoretical prediction of NLO properties, guiding the synthesis of new materials. A typical computational output for NLO properties is shown in the table below.

| Property | Value |

| Dipole Moment (μ) | 4.5 Debye |

| First Hyperpolarizability (β) | 15 x 10-30 esu |

| Note: This table is illustrative and does not represent actual data for 4-bromo-3-nitrobiphenyl. |

Synthetic Applications As a Chemical Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of 4-bromo-3-nitrobiphenyl makes it an ideal intermediate in multi-step organic syntheses. The presence of both a bromine atom and a nitro group allows for selective and sequential reactions, enabling the construction of intricate molecular architectures. Chemists can exploit the reactivity of one group while leaving the other intact for subsequent transformations. For instance, the nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions or be further functionalized. Simultaneously, the bromine atom can be utilized in cross-coupling reactions to introduce additional aryl or alkyl groups. This step-wise functionalization is a cornerstone of modern organic synthesis, allowing for the efficient and controlled assembly of complex target molecules, including pharmaceuticals and agrochemicals.

Precursor for Functionalized Biphenyl (B1667301) Derivatives via Cross-Coupling

The bromine atom on the 4-bromo-3-nitrobiphenyl scaffold is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast library of functionalized biphenyl derivatives.

One of the most widely employed cross-coupling reactions involving 4-bromo-3-nitrobiphenyl is the Suzuki-Miyaura coupling. In this reaction, the bromine atom is coupled with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly efficient and tolerant of a wide range of functional groups, making it a preferred method for the synthesis of biaryl compounds. google.comacs.org

The Ullmann coupling reaction is another important method for the synthesis of biphenyl derivatives, particularly for the formation of symmetrical and unsymmetrical biaryls. scispace.comvanderbilt.edu This reaction typically involves the coupling of two aryl halides in the presence of copper, often at elevated temperatures. scispace.com

The ability to participate in these and other cross-coupling reactions, such as the Stille and Negishi couplings, makes 4-bromo-3-nitrobiphenyl a valuable precursor for creating diverse molecular structures with tailored electronic and steric properties. rsc.org

Table 1: Examples of Cross-Coupling Reactions Utilizing Bromo-Nitro-Aryl Scaffolds

| Coupling Reaction | Catalyst/Reagents | Reactant with Bromo-Nitro-Aryl | Product Type | Reference |

| Suzuki-Miyaura | Palladium catalyst, Base | Arylboronic acid | Biaryl compounds | google.com |

| Ullmann Coupling | Copper | Aryl halide | Symmetrical or unsymmetrical biaryls | scispace.comvanderbilt.edu |

| Stille Coupling | Palladium catalyst | Organostannane | Biaryl compounds | rsc.org |

| Negishi Coupling | Palladium or Nickel catalyst | Organozinc reagent | Biaryl compounds | rsc.org |

Role in the Development of Advanced Materials

The rigid biphenyl core and the potential for extensive functionalization make 4-bromo-3-nitrobiphenyl and its derivatives attractive building blocks for the development of advanced materials with specific optical and electronic properties.

Components in Liquid Crystals

The unique molecular shape and polarity of biphenyl derivatives are key to their application in liquid crystal (LC) technology. vanderbilt.edu Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rod-like structure of many biphenyl compounds allows them to align in a specific direction when an electric field is applied, which is the fundamental principle behind liquid crystal displays (LCDs). rsc.org

By modifying the substituents on the biphenyl core, researchers can fine-tune the mesophase behavior, clearing points, and other critical properties of the liquid crystal material. rsc.org For example, the introduction of polar groups like the nitro group can significantly influence the dielectric anisotropy and threshold voltage of the liquid crystal. google.com The synthesis of various 4-alkoxy-4'-nitrobiphenyls has been explored for their potential in next-generation scattering LCDs. rsc.org

Building Blocks for Organic Semiconductors (e.g., OLEDs, LCDs)

The π-conjugated system of the biphenyl unit in 4-bromo-3-nitrobiphenyl makes it a suitable scaffold for the construction of organic semiconductors. sigmaaldrich.com These materials are essential components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgsigmaaldrich.com

The electronic properties of organic semiconductors can be precisely tuned by introducing electron-donating or electron-withdrawing groups onto the biphenyl backbone. The nitro group, being strongly electron-withdrawing, can significantly impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting molecule. This tuning of energy levels is crucial for optimizing charge injection and transport in organic electronic devices. sigmaaldrich.com

Furthermore, the bromine atom provides a reactive handle for polymerization reactions, allowing for the creation of conjugated polymers with extended π-systems, which are often used as the active layer in organic solar cells and other electronic devices. nih.gov The development of fluorinated biphenyls, for instance, has been a key area of research for improving the performance of OLEDs and LCDs. rsc.org

Utility in Medicinal Chemistry Research

The biphenyl moiety is a common structural motif found in many biologically active compounds and approved drugs. rsc.org The ability to readily functionalize the biphenyl core of 4-bromo-3-nitrobiphenyl makes it a valuable tool in medicinal chemistry for the discovery and development of new therapeutic agents.

Development of Lead Compounds in Drug Discovery

In the early stages of drug discovery, chemists often synthesize and screen large libraries of compounds to identify "lead compounds" that exhibit a desired biological activity. ucd.ie The structural features of 4-bromo-3-nitrobiphenyl, including its aromatic rings and reactive functional groups, make it an attractive starting point for the synthesis of such libraries. ontosight.ai

The biphenyl scaffold can act as a rigid template to position various functional groups in three-dimensional space, allowing for specific interactions with biological targets such as enzymes and receptors. ontosight.ai The bromine and nitro groups can be modified to explore the structure-activity relationship (SAR) of a particular class of compounds. For example, the nitro group can be reduced to an amine and then acylated or alkylated to introduce a variety of substituents. The bromine atom can be replaced with other groups through cross-coupling reactions to probe the effect of different substituents on biological activity. This iterative process of synthesis and biological testing is fundamental to the optimization of lead compounds into potent and selective drug candidates. ontosight.ai

Synthesis of Biologically Active Scaffolds

The biphenyl framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs. nih.govrsc.org 4-Bromo-3-nitrobiphenyl serves as a versatile chemical building block for the synthesis of more complex, biologically relevant scaffolds due to the presence of its distinct reactive sites: the bromo substituent and the nitro group. These functional groups allow for sequential and selective modifications, making it a valuable intermediate in the construction of diverse molecular architectures.

The bromine atom on the biphenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a new carbon-carbon bond, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the biphenyl system. This is a fundamental strategy for building molecular complexity and is widely used in the synthesis of pharmaceutical compounds. nih.govresearchgate.net

The nitro group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be readily transformed into other functional groups. cymitquimica.comnih.gov A common and significant transformation is the reduction of the nitro group to an amino group (-NH2). This conversion is typically achieved with high efficiency using various reducing agents, such as hydrogen gas with a palladium catalyst. The resulting amino group provides a nucleophilic site that can be used for a wide range of subsequent reactions, including amide bond formation, sulfonylation, or the construction of heterocyclic rings, which are prevalent in many drug molecules.

The strategic combination of these transformations allows for the elaboration of the 4-Bromo-3-nitrobiphenyl core into a variety of scaffolds for drug discovery. For instance, the biphenyl core is a known component in molecules designed as kinase inhibitors and anticoagulants. The ability to introduce diversity at two different points on the molecule makes 4-Bromo-3-nitrobiphenyl a key intermediate for creating libraries of compounds for biological screening.

Table 1: Synthetic Transformations of 4-Bromo-3-nitrobiphenyl for Biologically Active Scaffolds

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functionality | Application in Scaffold Synthesis |

|---|---|---|---|---|

| Bromo (-Br) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-Biphenyl | Extends the biphenyl core, creating poly-aromatic systems often found in enzyme inhibitors. nih.gov |

| Nitro (-NO₂) | Reduction | H₂, Pd/C or other reducing agents | Amino (-NH₂) | Introduces a key nucleophilic handle for building amides, ureas, or heterocyclic rings. |

Applications in Agrochemical Synthesis

4-Bromo-3-nitrobiphenyl and structurally related compounds are important intermediates in the synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides. cymitquimica.cominnospk.comontosight.ai The biphenyl structure itself is a core component of several active agrochemical ingredients, and the functional groups of 4-Bromo-3-nitrobiphenyl provide the necessary handles for synthesizing these complex molecules.

Palladium-catalyzed cross-coupling reactions are a cornerstone of the agrochemical industry for constructing C-C and C-N bonds, and intermediates like 4-Bromo-3-nitrobiphenyl are ideal substrates for these transformations. researchgate.netresearchgate.net The bromo group allows for coupling reactions to build the desired carbon skeleton of the final product. For example, a common industrial synthesis involves the coupling of a bromo-nitroaromatic compound with a suitable boronic acid or other organometallic reagent. researchgate.net

The nitro group is also crucial. It can be carried through several synthetic steps and then reduced to an amine at a later stage to introduce a nitrogen-containing moiety, which is a common feature in many pesticides. Alternatively, the strong electron-withdrawing nature of the nitro group can be utilized to activate the molecule for nucleophilic aromatic substitution reactions.

Research has demonstrated the utility of related bromo-nitroaromatic compounds in the synthesis of agrochemicals. For instance, 4-bromo-3-nitrobenzoate, a structurally similar ester, is used in palladium-catalyzed cross-coupling reactions with nitrogen-containing phenylboronic acids to create precursors for agrochemicals. researchgate.net Similarly, other isomers like 4-Bromo-4'-nitrobiphenyl serve as intermediates in the production of various pesticides and herbicides. cymitquimica.comlookchem.com

Table 2: Examples of Related Intermediates in Agrochemical Synthesis

| Compound | CAS Number | Application/Relevance | Source |

|---|---|---|---|

| 4-Bromo-4'-nitrobiphenyl | 6242-98-4 | Intermediate in the synthesis of pesticides and herbicides. | cymitquimica.comlookchem.com |

| Methyl 4-Bromo-3-Nitrobenzoate | 2363-16-8 | Building block for synthesizing agrochemicals via substitution or reduction reactions. | innospk.com |

| 2-Methyl-4'-Nitrobiphenyl | 33350-73-1 | A valuable intermediate in the production of various chemicals, including agrochemicals. | ontosight.ai |